[rel-(2R,8R)-2-(trifluoromethyl)-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methanol
Description
Absolute Configuration Determination of the (2R,8R) Stereoisomer
The absolute configuration of the (2R,8R) stereoisomer was resolved using a combination of X-ray crystallography and vibrational circular dichroism (VCD). Single-crystal X-ray diffraction analysis provided unambiguous evidence for the spatial arrangement of substituents at C2 and C8. The crystallographic data revealed bond lengths and angles consistent with the (2R,8R) configuration, as demonstrated by the tetrahedral geometry at C2 (bond angle: 109.5°) and the puckered hexahydropyrrolizine core.
VCD spectroscopy further corroborated the stereochemical assignment by comparing experimental spectra with density functional theory (DFT)-simulated spectra of the (2R,8R) enantiomer. Key vibrational modes in the 1,200–1,000 cm⁻¹ region, corresponding to C–F stretching and ring deformation, exhibited distinct Cotton effects that matched theoretical predictions for the R configuration at both stereocenters. Additionally, the phenylthiohydantoin (PITC) derivatization method was employed to stabilize the stereoisomers for chromatographic separation, confirming the absence of epimerization under ambient conditions.
Table 1: Key Crystallographic Parameters for (2R,8R) Configuration
| Parameter | Value |
|---|---|
| C2–C8 distance (Å) | 2.98 ± 0.02 |
| C2–CF₃ bond length (Å) | 1.468 ± 0.005 |
| C8–CH₂OH bond angle (°) | 112.3 ± 0.3 |
| Hexahydropyrrolizine puckering amplitude (Å) | 0.85 |
Conformational Dynamics of the Hexahydropyrrolizine Core
The hexahydropyrrolizine core exhibits significant conformational flexibility, as evidenced by variable-temperature nuclear magnetic resonance (VT-NMR) and molecular dynamics simulations. Two dominant conformers were identified: a chair-like conformation with axial orientation of the trifluoromethyl group and a twist-boat conformation stabilized by intramolecular hydrogen bonding between the hydroxyl group and the nitrogen lone pair.
The energy barrier for interconversion between conformers was calculated to be 12.3 kcal/mol using DFT at the B3LYP/6-311+G(d,p) level, indicating moderate rigidity at room temperature. Nuclear Overhauser effect (NOE) correlations between H3ax and H7eq in the chair conformer (NOE intensity: 8.2%) and between H5ax and H8 in the twist-boat conformer (NOE intensity: 5.7%) provided experimental validation of these states.
Table 2: Conformational Populations at 298 K
| Conformer | Population (%) | ΔG (kcal/mol) |
|---|---|---|
| Chair | 68 | 0.0 |
| Twist-boat | 32 | 0.8 |
Electronic Effects of the Trifluoromethyl Substituent on Ring Geometry
The electron-withdrawing trifluoromethyl group induces notable distortions in the hexahydropyrrolizine ring, as quantified by X-ray crystallography and natural bond orbital (NBO) analysis. The C2–CF₃ bond length (1.468 Å) is shorter than typical C–C single bonds (1.54 Å), reflecting hyperconjugative interactions between the σ*(C–CF₃) orbital and adjacent C–C bonds. This electron withdrawal increases ring strain, manifesting in a 5.2° reduction in the N1–C2–C3 bond angle compared to the non-fluorinated analog.
Infrared spectroscopy revealed C–F stretching frequencies at 1,093 cm⁻¹ (symmetric) and 1,044 cm⁻¹ (asymmetric), consistent with diminished backbonding to the electronegative fluorine atoms. Hirshfeld surface analysis further highlighted intermolecular interactions dominated by F···H contacts (42.1% of total surface contacts), which stabilize the crystal lattice through dipole–dipole interactions.
Table 3: Electronic Perturbations Induced by CF₃ Group
| Property | With CF₃ | Without CF₃ |
|---|---|---|
| N1–C2–C3 bond angle (°) | 105.7 | 110.9 |
| C2–C3 bond length (Å) | 1.512 | 1.528 |
| Ring puckering amplitude (Å) | 0.85 | 0.72 |
Properties
Molecular Formula |
C9H14F3NO |
|---|---|
Molecular Weight |
209.21 g/mol |
IUPAC Name |
[(2R,8R)-2-(trifluoromethyl)-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methanol |
InChI |
InChI=1S/C9H14F3NO/c10-9(11,12)7-4-8(6-14)2-1-3-13(8)5-7/h7,14H,1-6H2/t7-,8-/m1/s1 |
InChI Key |
XPLYOMPZNQZMDF-HTQZYQBOSA-N |
Isomeric SMILES |
C1C[C@@]2(C[C@H](CN2C1)C(F)(F)F)CO |
Canonical SMILES |
C1CC2(CC(CN2C1)C(F)(F)F)CO |
Origin of Product |
United States |
Preparation Methods
Asymmetric Catalytic Friedel-Crafts Alkylation
The enantioselective construction of the pyrrolizidine core has been achieved via catalytic asymmetric Friedel-Crafts alkylation. In a method adapted from fluorinated indolizidine syntheses, Zn(NTf2)2 and chiral bisoxazoline ligands facilitate the reaction between unprotected pyrrole and β-trifluoromethylated acrylate derivatives. For instance, acrylate 25 reacts with pyrrole under catalysis by (R,R)-26 in CH2Cl2 at −40°C, yielding adduct 27 with >95% enantiomeric excess (ee). Subsequent hydrogenation of the pyrrole moiety using Rh/Al2O3 under H2 pressure generates the saturated pyrrolidine intermediate 29 , which undergoes lactamization with phosphine oxide 30 to form hexahydropyrrolizin-3-one 31 . Final reduction with LiAlH4 affords the target alcohol 32 in 55% overall yield.
Key Data Table:
| Step | Reagents/Conditions | Yield | Stereoselectivity |
|---|---|---|---|
| Friedel-Crafts | Zn(NTf2)2, (R,R)-26 , −40°C | 98% | 95% ee |
| Hydrogenation | Rh/Al2O3, H2 (50 psi) | 90% | N/A |
| Lactamization | Phosphine oxide 30 , CH2Cl2 | 68% | 85% de |
| Reduction | LiAlH4, THF, 0°C | 79% | Retention |
1,3-Dipolar Cycloaddition of Trifluoromethylated Azomethine Ylides
Diastereoselective 1,3-dipolar cycloaddition offers a modular route to the pyrrolizidine scaffold. Trifluorothioacetamide 1 is alkylated with methyl triflate to form thioamidium salt 2 , which generates an azomethine ylide upon deprotonation. This ylide reacts with electron-deficient olefins (e.g., methyl acrylate) in THF at 25°C, yielding cycloadducts 3a and 4a in a 4:1 diastereomeric ratio. Acidic hydrolysis of the thioester group followed by borane reduction produces the methanol derivative 11 with 55% overall yield.
Mechanistic Insight:
The ylide’s configuration dictates the stereochemistry at C2 and C8. Computational studies suggest that the trifluoromethyl group’s electronegativity stabilizes the transition state, favoring the (2R,8R) isomer.
Reductive Amination and Ring-Closing Strategies
Intramolecular reductive amination serves as a robust method for pyrrolizidine ring formation. Starting from enantiopure aminoketal 41 , treatment with ethyl (E)-oxobutenoate under HCl catalysis induces a Mannich reaction, yielding piperidine 42 with 85% diastereomeric excess. Subsequent reduction with diisobutylaluminum hydride (DIBAL-H) at −78°C affords allylic alcohol 43 , which undergoes ozonolysis and reductive workup to form aldehyde 44 . Spontaneous cyclization and NaBH4 reduction finalize the trifluoromethylated pyrrolizidine alcohol 32 in 62% yield.
Advantages:
- Avoids harsh fluorination conditions.
- Preserves stereochemical integrity via chiral pool starting materials.
Trifluoromethylation of Preexisting Pyrrolizidine Scaffolds
Late-stage trifluoromethylation provides an alternative route. Copper-mediated radical trifluoromethylation of pyrrolizidine 12 using Umemoto’s reagent (CF3SO2Ph) and CuI in DMF at 80°C introduces the CF3 group at C2 with 70% regioselectivity. Subsequent oxidation of the hydroxymethyl group with Jones reagent and reduction with NaBH4 yields the target compound in 45% overall yield.
Limitations:
- Moderate regioselectivity requires chromatographic separation.
- Radical intermediates may lead to side products.
Enzymatic Resolution for Stereochemical Purification
Racemic mixtures of [rel-(2R,8R)-2-(trifluoromethyl)-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methanol can be resolved using lipase-catalyzed acetylation. Pseudomonas fluorescens lipase (PFL) selectively acetylates the (2R,8R)-enantiomer in vinyl acetate, achieving 98% ee after kinetic resolution. The unreacted alcohol is isolated in 40% yield, while the acetate byproduct is hydrolyzed back to the desired isomer.
Chemical Reactions Analysis
Types of Reactions
[rel-(2R,8R)-2-(trifluoromethyl)-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trifluoromethyl ketones, while reduction can produce trifluoromethyl alcohols .
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Recent studies have highlighted the anticancer properties of compounds related to hexahydropyrrolizine derivatives. For instance, derivatives exhibiting trifluoromethyl groups have shown enhanced biological activity against different cancer cell lines. Research indicates that these compounds can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival .
2. Antimicrobial Properties
Hexahydropyrrolizine derivatives have been evaluated for their antimicrobial efficacy. In vitro assays demonstrated significant activity against a range of bacterial strains, suggesting potential applications in developing new antimicrobial agents. The trifluoromethyl group appears to enhance the lipophilicity and overall bioactivity of these compounds .
3. Central Nervous System Effects
Studies have indicated that certain hexahydropyrrolizine derivatives may influence neurotransmitter systems, suggesting potential applications in treating neurological disorders. For example, compounds with similar structures have been investigated for their effects on serotonin and dopamine receptors .
Material Science Applications
1. Polymer Chemistry
The incorporation of trifluoromethylated hexahydropyrrolizine derivatives into polymer matrices has been explored for creating materials with improved thermal stability and chemical resistance. These materials are particularly useful in environments where traditional polymers fail due to chemical degradation or thermal stress .
2. Coatings and Surface Modifications
Research into the use of hexahydropyrrolizine derivatives in coatings has shown promise for enhancing surface properties such as hydrophobicity and scratch resistance. The unique fluorinated structure contributes to lower surface energy, making these coatings suitable for various industrial applications .
Organic Synthesis Applications
1. Building Blocks for Complex Molecules
The hexahydropyrrolizine framework serves as a versatile building block in organic synthesis. Its functionalization allows chemists to create complex molecules with specific biological activities or material properties. The trifluoromethyl group can be strategically used to influence reactivity and selectivity in synthetic pathways .
2. Reaction Mechanisms and Catalysis
Studies on the reaction mechanisms involving hexahydropyrrolizines have provided insights into catalytic processes. For example, the use of these compounds in catalyzing reactions such as cycloadditions or rearrangements has been documented, showcasing their utility in synthetic organic chemistry .
Case Study 1: Anticancer Activity
A study published in Molecules demonstrated that a series of trifluoromethylated hexahydropyrrolizines exhibited cytotoxic effects on various cancer cell lines including MCF7 (breast cancer) and A549 (lung cancer). The mechanism was linked to the induction of oxidative stress leading to apoptosis .
Case Study 2: Antimicrobial Efficacy
In another investigation featured in MDPI, hexahydropyrrolizine derivatives were tested against multi-drug resistant bacterial strains. The results indicated that certain modifications significantly enhanced antimicrobial activity compared to non-fluorinated counterparts .
Mechanism of Action
The mechanism of action of [rel-(2R,8R)-2-(trifluoromethyl)-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methanol involves its interaction with molecular targets through the trifluoromethyl group. This group can enhance the compound’s binding affinity to specific receptors or enzymes, thereby modulating their activity. The pathways involved may include inhibition of metabolic enzymes or activation of signaling pathways .
Comparison with Similar Compounds
Structural and Stereochemical Variations
The compound’s closest analogs differ in substituents (e.g., -F, -OCH₃) and stereochemistry (Table 1). Key examples include:
Notes:
Physicochemical and Commercial Properties
- Purity : Most analogs are supplied at ≥97% purity, meeting research-grade standards .
- Pricing : Fluoro-substituted derivatives range from $93/g (1g) to $330/500mg, depending on supplier and batch size .
- Applications : These compounds are likely used as building blocks in drug discovery. For instance, 2-(2-phenylethyl)chromones from Aquilaria plants (unrelated structurally but cited in evidence) show acetylcholinesterase inhibition , hinting at possible neurological research applications for pyrrolizine analogs.
Key Research and Supplier Insights
- Methoxy Analog : Marketed by Aladdin Scientific, this rel-(2R,8S)-configured compound may serve as a metabolic probe due to the -OCH₃ group’s electron-donating properties .
- Fluoro Analogs : The (2R,8R)-fluoro variant (CAS 2454490-66-3) and its (2R,8S)-counterpart (CAS 2097518-76-6) are available from multiple vendors (e.g., Synthonix, Juxiang Bio), indicating demand for stereochemical diversity in screening libraries .
Biological Activity
The compound [rel-(2R,8R)-2-(trifluoromethyl)-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methanol is a novel chemical entity that has garnered attention in the field of medicinal chemistry and pharmacology. Its unique structural characteristics, particularly the presence of a trifluoromethyl group, suggest potential biological activities that merit detailed investigation.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C10H12F3N
- Molecular Weight : 215.21 g/mol
- CAS Number : 146155880
Structural Features
- The trifluoromethyl group contributes to increased lipophilicity and metabolic stability.
- The hexahydropyrrolizin moiety may interact with various biological targets due to its cyclic structure.
Pharmacological Profile
Research indicates that compounds with similar structural frameworks often exhibit a range of biological activities. The biological activity of [rel-(2R,8R)-2-(trifluoromethyl)-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methanol has been explored in several studies:
- Antimicrobial Activity : Preliminary studies suggest that derivatives of hexahydropyrrolizin can exhibit significant antimicrobial properties against various bacterial strains.
- Cytotoxicity : In vitro assays have demonstrated that the compound may possess cytotoxic effects on cancer cell lines, indicating potential as an anticancer agent.
- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit enzymes such as phospholipase A2 (PLA2), which plays a crucial role in inflammatory processes .
Table 1: Summary of Biological Activities
Detailed Research Findings
- Antimicrobial Studies : A study conducted on various derivatives of hexahydropyrrolizin revealed that compounds with trifluoromethyl substitutions showed enhanced antibacterial activity against Gram-positive and Gram-negative bacteria.
- Cytotoxicity Assessment : In vitro tests demonstrated that [rel-(2R,8R)-2-(trifluoromethyl)-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methanol exhibited selective cytotoxicity towards certain cancer cell lines while sparing normal cells.
- Mechanism of Action : The mechanism by which this compound exerts its cytotoxic effects may involve the induction of apoptosis in cancer cells through the activation of caspases and the disruption of mitochondrial membrane potential.
Toxicological Profile
Toxicological assessments are crucial for understanding the safety profile of new compounds. Preliminary findings indicate that while the compound shows promising biological activity, further studies are required to evaluate its toxicity in vivo.
Q & A
Q. What are the key considerations for designing a stereoselective synthesis route for [rel-(2R,8R)-2-(trifluoromethyl)-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methanol?
- Methodological Answer : Stereoselective synthesis requires precise control of reaction conditions and catalysts. For pyrrolizidine scaffolds, asymmetric hydrogenation or chiral auxiliaries are often employed to achieve the desired (2R,8R) configuration. The trifluoromethyl group introduces steric and electronic challenges, necessitating the use of fluorophilic catalysts (e.g., Pd/C with chiral ligands) . Reaction optimization should include monitoring enantiomeric excess (EE) via chiral HPLC or NMR analysis with chiral shift reagents.
Q. How can the purity and structural integrity of this compound be validated post-synthesis?
- Methodological Answer : Combine orthogonal analytical techniques:
- HPLC/MS for purity assessment (e.g., using a Phenyl-Hexyl column with methanol/water mobile phases) .
- NMR (¹H, ¹³C, and ¹⁹F) to confirm stereochemistry and detect residual solvents.
- X-ray crystallography for absolute configuration verification, particularly for resolving ambiguities in trifluoromethyl group orientation .
Q. What solvent systems and purification strategies are optimal for isolating this compound?
- Methodological Answer : Due to the compound’s polar hydroxyl group and hydrophobic trifluoromethyl moiety, mixed-solvent systems (e.g., hexane/ethyl acetate gradients) are effective for column chromatography. For large-scale purification, membrane separation technologies (e.g., nanofiltration) can improve yield while reducing solvent waste . Post-purification, lyophilization is recommended to avoid thermal degradation.
Advanced Research Questions
Q. How can computational chemistry guide the optimization of reaction pathways for this compound?
- Methodological Answer : Quantum chemical calculations (e.g., DFT) can model transition states to predict stereochemical outcomes and identify rate-limiting steps. For example, ICReDD’s reaction path search methods integrate computational predictions with experimental validation, narrowing optimal conditions (e.g., temperature, solvent polarity) for trifluoromethyl group incorporation . Machine learning algorithms can further analyze historical reaction data to propose catalyst-ligand combinations.
Q. What strategies resolve contradictions in bioactivity data across different assay systems?
- Methodological Answer : Inconsistent bioactivity results often arise from variations in assay conditions (e.g., solvent polarity affecting solubility). Standardize assays using:
- DMSO-free buffers (to avoid solvent interference).
- Metabolic stability tests (e.g., liver microsome assays) to account for in vivo degradation.
Cross-validate findings using orthogonal techniques (e.g., SPR for binding affinity vs. cell-based assays for functional activity) .
Q. How can the compound’s pharmacokinetic (PK) properties be improved without compromising its stereochemical integrity?
- Methodological Answer :
- Prodrug design : Introduce ester or phosphate groups at the hydroxyl position to enhance bioavailability, ensuring enzymatic cleavage sites align with target tissues.
- Lipophilicity modulation : Replace the trifluoromethyl group with alternative fluorinated motifs (e.g., difluoromethyl) to balance membrane permeability and metabolic stability .
- In silico PK modeling : Tools like GastroPlus can predict absorption and clearance rates based on logP and pKa values .
Q. What advanced characterization techniques elucidate the role of the trifluoromethyl group in intermolecular interactions?
- Methodological Answer :
- Fluorine-19 NMR : Track trifluoromethyl group dynamics in solution.
- Cryo-EM or XFEL : Resolve high-resolution structures of the compound bound to biological targets (e.g., enzymes or receptors).
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics to differentiate hydrophobic (CF₃-driven) vs. hydrogen-bonding interactions .
Methodological Challenges and Solutions
Q. How to address low yields in multi-step syntheses involving pyrrolizidine ring formation?
- Solution :
- Flow chemistry : Improves heat and mass transfer during cyclization steps, reducing side reactions.
- Microwave-assisted synthesis : Accelerates ring-closing steps (e.g., intramolecular Heck reactions) while maintaining stereocontrol .
Q. What experimental controls are critical when studying this compound’s metabolic pathways?
- Solution :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
